Tipelukast - 125961-82-2

Tipelukast

Catalog Number: EVT-285719
CAS Number: 125961-82-2
Molecular Formula: C29H38O7S
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tipelukast (MN-001) is a novel, orally bioavailable drug investigated for its anti-fibrotic properties. [, ] It acts as a non-selective inhibitor targeting multiple pathways involved in inflammation and fibrosis, including phosphodiesterase, 5-lipoxygenase, leukotriene, phospholipase C, and thromboxane A2. [] This multi-target approach distinguishes Tipelukast from more selective inhibitors and forms the basis for its potential therapeutic applications.

Pirfenidone

Relevance: Pirfenidone is relevant to Tipelukast because both drugs are being investigated for the treatment of IPF. One of the provided papers describes a clinical trial protocol designed to evaluate the efficacy, safety, and tolerability of Tipelukast in subjects with IPF . Although the abstract does not directly compare Tipelukast to Pirfenidone, the design of the trial suggests that researchers are likely considering Tipelukast as a potential alternative or adjunct therapy to existing treatments like Pirfenidone.

Nintedanib

Relevance: Similar to Pirfenidone, Nintedanib is relevant in the context of Tipelukast research due to its use in treating IPF. The mention of a clinical trial evaluating Tipelukast for IPF implies a comparison with existing IPF treatments, including Nintedanib. Researchers are likely investigating if Tipelukast offers advantages over or can be combined with Nintedanib for improved efficacy.

Everolimus

Relevance: Everolimus is listed among numerous compounds in a paper titled "Gateways to Clinical Trials" . Although the paper does not provide specific details on the trials themselves, the inclusion of both Everolimus and Tipelukast suggests potential areas of research overlap. This could involve exploring the use of both compounds in combination therapies, potentially for conditions like IPF where both mTOR inhibition (Everolimus) and anti-fibrotic effects (Tipelukast) are desired outcomes.

Synthesis Analysis

The synthesis of Tipelukast involves several chemical reactions that are tailored to produce the desired compound efficiently. While specific proprietary methods used by MediciNova are not publicly disclosed in detail, the general approach to synthesizing similar compounds typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions often include:
    • Alkylation: Introducing alkyl groups to modify the compound's hydrophobicity and receptor affinity.
    • Amination: Incorporating amine groups to enhance biological activity.
    • Cyclization: Forming cyclic structures to stabilize the compound and improve its pharmacokinetic properties.

The synthesis parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity, though detailed parameters for Tipelukast specifically are proprietary.

Molecular Structure Analysis

Tipelukast has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The molecular formula is generally represented as C18H24N2O4SC_{18}H_{24}N_2O_4S. Key features of its structure include:

  • Functional Groups: Presence of sulfonamide and carboxylic acid moieties which are critical for binding to leukotriene receptors.
  • 3D Conformation: The spatial arrangement of atoms allows for optimal interactions with target proteins involved in inflammatory pathways.

The structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding affinities and potential conformational changes upon receptor interaction.

Chemical Reactions Analysis

Tipelukast participates in several chemical reactions that are significant for its pharmacological activity:

  1. Inhibition of Arachidonic Acid Metabolism: By inhibiting 5-lipoxygenase, Tipelukast reduces the synthesis of leukotrienes from arachidonic acid, which are mediators of inflammation.
  2. Receptor Binding: The compound binds to leukotriene receptors, blocking their activation by endogenous ligands. This action is crucial in conditions characterized by excessive inflammation.
  3. Metabolic Pathways: In hepatocytes, Tipelukast has been shown to inhibit triglyceride synthesis by down-regulating CD36 expression and affecting lipid metabolism pathways.

These reactions contribute to its therapeutic effects in conditions like non-alcoholic fatty liver disease and idiopathic pulmonary fibrosis.

Mechanism of Action

The mechanism of action of Tipelukast is multifaceted:

  • Leukotriene Receptor Antagonism: By blocking leukotriene receptors (particularly CysLT1), Tipelukast prevents the pro-inflammatory actions mediated by leukotrienes, which play a significant role in asthma and other inflammatory diseases.
  • Inhibition of Fibrosis Pathways: The compound inhibits key signaling pathways involved in fibrosis development, including down-regulation of genes associated with collagen production and myofibroblast activation.
  • Impact on Lipid Metabolism: It reduces triglyceride accumulation in hepatocytes by inhibiting the uptake of arachidonic acid, thereby influencing lipid profiles positively in patients with metabolic disorders.

Research indicates that these mechanisms collectively contribute to the anti-inflammatory and anti-fibrotic effects observed in preclinical models and early clinical trials.

Physical and Chemical Properties Analysis

Tipelukast exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water, which affects its bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data would be critical for formulation but typically falls within a range suitable for oral bioavailability.

Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into these properties.

Applications

Tipelukast shows promise across various scientific applications:

  1. Non-Alcoholic Fatty Liver Disease: Clinical trials have demonstrated its efficacy in reducing liver fat content and improving serum lipid profiles in patients with this condition.
  2. Idiopathic Pulmonary Fibrosis: Ongoing studies suggest that it may slow disease progression by mitigating fibrotic changes in lung tissue.
  3. Metabolic Disorders: Its ability to modulate lipid metabolism positions it as a potential treatment for conditions like hypertriglyceridemia and Type 2 diabetes mellitus.
Introduction to Tipelukast in Contemporary Pharmacological Research

Historical Development and Rationale for Multi-Target Drug Design

[2] [6] [8]

The development of tipelukast (MN-001) emerged from the paradigm shift in pharmacology from single-target drugs to rationally designed multi-target agents. This transition was driven by the recognition that complex diseases like idiopathic pulmonary fibrosis (IPF) involve multifactorial pathogenic pathways that cannot be adequately addressed by single-mechanism drugs. Traditional drug discovery focused on "magic bullet" compounds targeting individual biological targets, but this approach demonstrated limited efficacy in diseases with complex etiologies involving multiple interconnected pathological processes [1].

Tipelukast was intentionally engineered as a single molecular entity capable of simultaneously modulating multiple targets: leukotriene receptor antagonism, phosphodiesterase (PDE) inhibition (primarily types 3 and 4), and 5-lipoxygenase (5-LO) enzyme inhibition [2] [7]. This multi-target design strategy aligns with the growing understanding that network pharmacology offers superior therapeutic outcomes for complex fibrotic and inflammatory conditions compared to selective single-target agents or combinations of multiple single-target drugs. The rationale stems from the recognition that fibrosis develops through intertwined inflammatory and remodeling pathways, where inhibiting a single component often allows disease progression through alternative pathways [6].

  • Molecular Pharmacology and Target Synergy: The intentional combination of these mechanisms creates a synergistic therapeutic profile:
  • Leukotriene receptor blockade reduces pro-inflammatory signaling
  • PDE inhibition increases intracellular cAMP, exerting broad anti-inflammatory effects
  • 5-LO inhibition prevents leukotriene production upstream of receptor activation [7] [8]

This multi-target approach addresses the "redundancy" in biological systems where multiple pathways can lead to the same pathological outcome. In IPF, this manifests as parallel pathways driving fibroblast activation, extracellular matrix deposition, and epithelial injury [6] [10].

  • Preclinical Validation: In animal models of fibrosis, tipelukast demonstrated the ability to downregulate key fibrosis-promoting genes including LOXL2, Collagen Type 1, and TIMP-1, while simultaneously suppressing inflammation-promoting genes such as CCR2 and MCP-1 [8]. This dual anti-inflammatory and anti-fibrotic activity validated the multi-target design hypothesis and distinguished tipelukast from single-mechanism agents.

Table 1: Molecular Targets and Pharmacological Effects of Tipelukast

Molecular TargetBiological EffectTherapeutic Impact
Leukotriene receptorsAntagonism of pro-inflammatory leukotriene signalingReduction in inflammation and immune cell recruitment
Phosphodiesterases 3/4Increased intracellular cAMP levelsBroad anti-inflammatory and immunomodulatory effects
5-lipoxygenase (5-LO)Inhibition of leukotriene biosynthesisUpstream suppression of inflammatory cascade
Gene expressionDownregulation of LOXL2, Collagen Type 1, TIMP-1Direct anti-fibrotic effect through ECM modulation
Gene expressionDownregulation of CCR2 and MCP-1Reduction in inflammatory cell chemotaxis

Positioning Within Leukotriene Receptor Antagonists and Anti-Fibrotic Therapeutics

[1] [4] [5]

Leukotriene Modulator Landscape: Within the pharmacological class of leukotriene modulators, tipelukast occupies a unique position due to its triple mechanism targeting both leukotriene production (5-LO inhibition) and signaling (receptor antagonism), complemented by PDE inhibition. This distinguishes it from classical leukotriene receptor antagonists like montelukast (singularly targeting CysLT1 receptors) and 5-LO inhibitors like zileuton. The integration of PDE inhibition creates an additional layer of anti-inflammatory activity through cAMP elevation, positioning tipelukast as a "network therapeutic" rather than a selective leukotriene modifier [4] [8].

Anti-Fibrotic Therapeutic Context: Current FDA-approved therapies for IPF (pirfenidone and nintedanib) demonstrate limited efficacy primarily slowing functional decline rather than reversing established fibrosis or significantly improving survival [6] [10]. Both agents predominantly target single pathways: nintedanib inhibits tyrosine kinases involved in fibroblast signaling, while pirfenidone's mechanism remains incompletely understood but appears to modulate TGF-β signaling and inflammatory responses. Their single-target nature may contribute to their limited efficacy in addressing the multifactorial pathogenesis of IPF [10].

Tipelukast's positioning within anti-fibrotic therapeutics is defined by its ability to simultaneously target multiple pathological mechanisms implicated in IPF:

  • Inflammation-Fibrosis Interconnection: By concurrently inhibiting leukotriene pathways and PDE enzymes, tipelukast targets the inflammation-fibrosis axis more comprehensively than single-target agents. This is particularly relevant given the established role of leukotrienes as mediators in fibrotic processes and the contribution of PDE4 to fibroblast activation [6] [8].
  • Intracellular Pathogen Considerations: Emerging evidence implicates persistent intracellular infections (e.g., non-typeable Haemophilus influenzae - NTHi) in IPF pathogenesis. Tipelukast's potential to modulate host immune responses to such pathogens represents an additional mechanistic dimension not addressed by conventional anti-fibrotics [6].
  • Genetic Susceptibility Factors: Tipelukast's ability to downregulate MUC5B expression is particularly relevant given that the MUC5B promoter variant (rs35705950) represents the strongest genetic risk factor for both familial and sporadic IPF [10]. This positions tipelukast as potentially addressing both acquired and genetic components of IPF pathogenesis.

Table 2: Comparative Positioning of Anti-Fibrotic Therapeutics in IPF

Therapeutic AgentPrimary Mechanism(s)Therapeutic LimitationsTipelukast Differentiation
NintedanibTyrosine kinase inhibition (VEGFR, FGFR, PDGFR)Gastrointestinal side effects; limited impact on established fibrosisMulti-target design addressing both inflammatory drivers and fibrotic processes
PirfenidoneAnti-inflammatory and TGF-β modulationPhotosensitivity, gastrointestinal intolerance; undefined primary mechanismDefined multi-target pharmacology with additional leukotriene pathway inhibition
Classical LT ModulatorsSingle-target (receptor antagonism OR 5-LO inhibition)Limited efficacy in clinical fibrotic diseasesCombined 5-LO inhibition + LT receptor antagonism + PDE inhibition
Tipelukast5-LO inhibition + LT receptor antagonism + PDE inhibitionUnder investigation in clinical trialsComprehensive network pharmacology

Therapeutic Recognition: The FDA has granted tipelukast both Fast Track designation and Orphan Drug status for IPF treatment, acknowledging its potential to address unmet medical needs in this life-threatening condition [5] [8]. This regulatory positioning reflects the distinctive mechanistic approach of tipelukast compared to existing anti-fibrotic therapies. Furthermore, its exploration in systemic sclerosis (scleroderma) through patented applications demonstrates the broader potential of its multi-target pharmacology across fibrotic disorders [8].

Properties

CAS Number

125961-82-2

Product Name

Tipelukast

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid

Molecular Formula

C29H38O7S

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Solubility

Soluble in DMSO

Synonyms

4-(6-acetyl-3-(3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy)-2-propylphenoxy)butyric acid
KCA 757
KCA-757
KCA757
MN 001
MN-001
MN001 cpd

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.